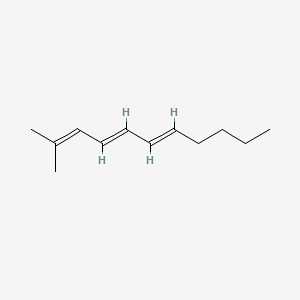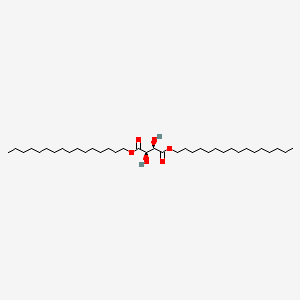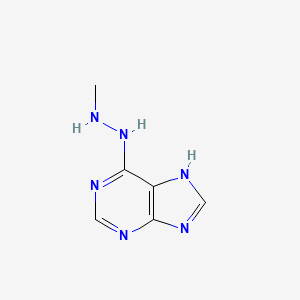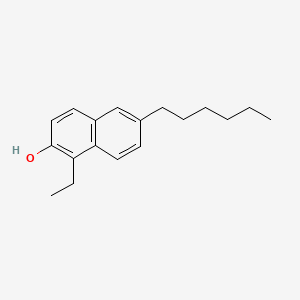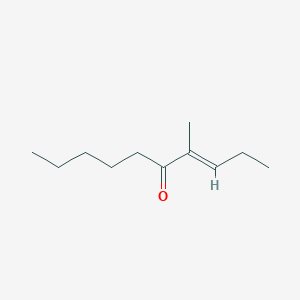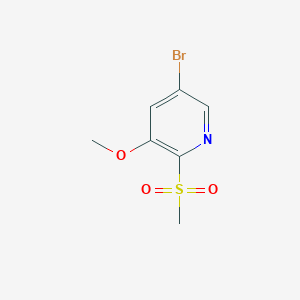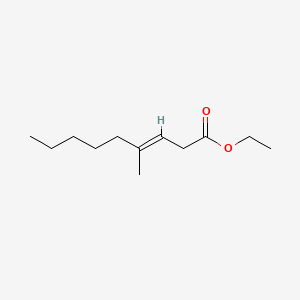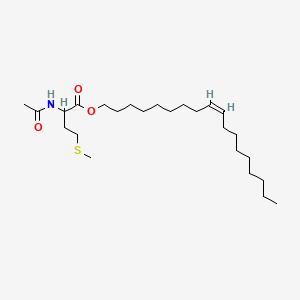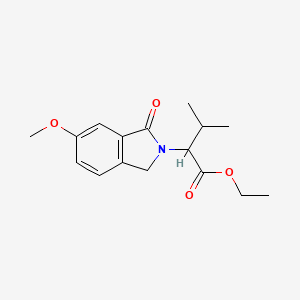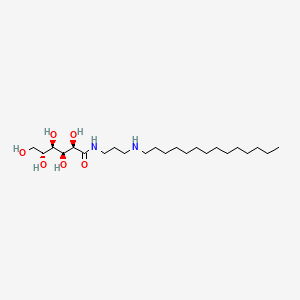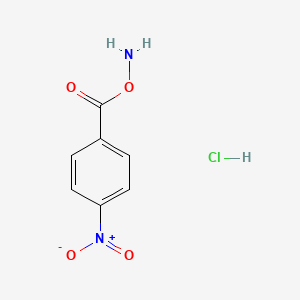
Undecyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecyl cyclohexanecarboxylate is an organic compound with the molecular formula C18H34O2 It is an ester formed from undecanol and cyclohexanecarboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecyl cyclohexanecarboxylate can be synthesized through the esterification reaction between undecanol and cyclohexanecarboxylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the selectivity and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Undecyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids and other oxidation products.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid and undecanoic acid.
Reduction: Cyclohexanol and undecanol.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Undecyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of fragrances, flavors, and cosmetic products due to its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of undecyl cyclohexanecarboxylate involves its interaction with biological membranes and enzymes. Its lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: A precursor to undecyl cyclohexanecarboxylate, used in the synthesis of various esters.
Undecanol: An alcohol used in the synthesis of esters and as a fragrance ingredient.
Cyclohexyl acetate: Another ester with similar chemical properties and applications.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a cyclohexane ring, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring both hydrophobicity and stability.
Propiedades
Número CAS |
94107-44-5 |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
undecyl cyclohexanecarboxylate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-13-16-20-18(19)17-14-11-10-12-15-17/h17H,2-16H2,1H3 |
Clave InChI |
BTFNOAHOLGBKRX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC(=O)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


